

An In-depth Technical Guide to 1-Methoxy-4-bromo-2-naphthoic Acid

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Compound of Interest

Compound Name: *1-Methoxy-4-bromo-2-naphthoic acid*

Cat. No.: *B8547699*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Methoxy-4-bromo-2-naphthoic acid**, a substituted naphthoic acid derivative. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and applications. The guide covers the chemical identity, potential synthetic approaches, and hypothetical biological activities, with a focus on data presentation in a structured format for clarity and comparison.

Chemical Identity

The compound in focus is **1-Methoxy-4-bromo-2-naphthoic acid**. An alternative and equally valid IUPAC name for this structure is 4-Bromo-1-methoxy-2-naphthoic acid.

Identifier	Value	Source
IUPAC Name	1-Methoxy-4-bromo-2-naphthoic acid	-
Alternate IUPAC Name	4-Bromo-1-methoxy-naphthalene-2-carboxylic acid	-
CAS Number	879914-08-6	ChemicalBook (Note: This is a supplier-specific identifier and may not be the official CAS registry number)
Molecular Formula	C ₁₂ H ₉ BrO ₃	-
Molecular Weight	281.10 g/mol	-

Physicochemical Properties (Predicted)

Due to the lack of experimentally determined data, the following physicochemical properties are predicted based on the structure and data from similar compounds.

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Likely soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water.
pKa	Estimated to be in the range of 3-4 due to the carboxylic acid group.

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of **1-Methoxy-4-bromo-2-naphthoic acid** is not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and literature precedents for the synthesis of related substituted naphthoic acids.

Generalized Synthetic Workflow

The synthesis would likely begin with a suitable naphthalene precursor, followed by a series of reactions to introduce the methoxy, bromo, and carboxylic acid functionalities at the desired positions.

Caption: Generalized synthetic workflow for **1-Methoxy-4-bromo-2-naphthoic acid**.

Potential Experimental Protocol (Hypothetical)

A detailed experimental protocol would require laboratory optimization. A potential, though unverified, approach could involve the bromination of a 1-methoxy-2-naphthoic acid precursor.

Step 1: Synthesis of 1-Methoxy-2-naphthoic acid (Precursor) This precursor could potentially be synthesized from 1-methoxy-2-naphthaldehyde via oxidation, or from 2-hydroxy-1-naphthoic acid through methylation.

Step 2: Bromination of 1-Methoxy-2-naphthoic acid The precursor would then be subjected to electrophilic bromination. The directing effects of the existing substituents ($-\text{OCH}_3$ and $-\text{COOH}$) would influence the position of bromine addition. The methoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The interplay of these effects would need to be carefully considered and potentially controlled through reaction conditions (e.g., choice of brominating agent, solvent, and temperature).

Purification and Characterization: The final product would require purification, likely via recrystallization or column chromatography. Characterization would be performed using standard analytical techniques:

Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons on the naphthalene ring, the methoxy protons, and the carboxylic acid proton.
^{13}C NMR	Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry	A molecular ion peak corresponding to the mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the methoxy group.

Potential Biological Activity and Signaling Pathways

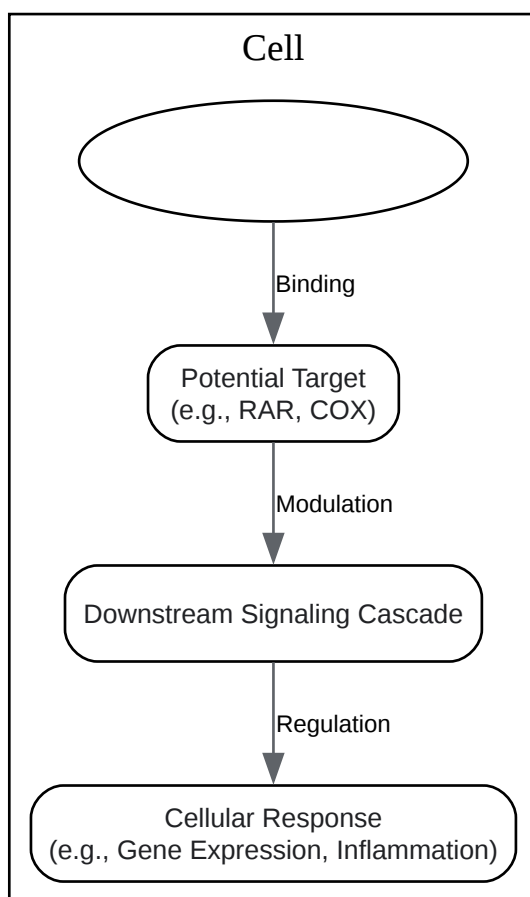
Direct studies on the biological activity of **1-Methoxy-4-bromo-2-naphthoic acid** are not available. However, the activities of related naphthoic acid derivatives suggest potential areas of interest for future research.

Analogues and their Biological Activities

Compound Class	Reported Biological Activity	Potential Signaling Pathway Involvement
Substituted Naphthoic Acids	Modulation of Retinoic Acid Receptors (RARs).	RAR-mediated gene transcription.
Naphthoic Acid Derivatives	Anti-inflammatory effects.	Inhibition of cyclooxygenase (COX) enzymes.
Brominated Aromatic Carboxylic Acids	Various, including antimicrobial and anticancer activities (highly structure-dependent).	Dependent on specific cellular targets.

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds, **1-Methoxy-4-bromo-2-naphthoic acid** could potentially interact with nuclear receptors or enzymes involved in inflammatory pathways. A hypothetical interaction is depicted below.



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Caption: Hypothetical signaling pathway for **1-Methoxy-4-bromo-2-naphthoic acid**.

Conclusion and Future Directions

1-Methoxy-4-bromo-2-naphthoic acid is a chemical entity for which detailed scientific data is currently lacking in publicly accessible databases. This guide has provided a summary of its chemical identity based on available information and has outlined potential synthetic routes and hypothetical biological activities by drawing parallels with related compounds.

Future research is necessary to:

- Confirm the official CAS number and definitively characterize the compound's physicochemical properties.
- Develop and optimize a reliable synthetic protocol and fully characterize the compound using modern analytical techniques.
- Investigate its biological activities through in vitro and in vivo screening to explore its potential as a lead compound in drug discovery, particularly in areas suggested by the activities of its analogues, such as oncology and inflammation.

This document serves as a foundational resource to stimulate and guide further scientific inquiry into this and other under-characterized naphthoic acid derivatives.

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